BenchChemオンラインストアへようこそ!

(1-Methyl-piperidin-4-yl)-urea

Synthetic Chemistry Process Development Building Block Procurement

(1-Methyl-piperidin-4-yl)-urea (CAS 20850-29-1) is a synthetic organic compound belonging to the class of urea derivatives, featuring a piperidine ring with an N-methyl substitution linked through a urea moiety at the 4-position. With molecular formula C₇H₁₅N₃O and molecular weight 157.21 g/mol, it appears as a white crystalline solid soluble in common organic solvents.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B8661046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-piperidin-4-yl)-urea
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)N
InChIInChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11)
InChIKeyXTVYLDJATAIOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-piperidin-4-yl)-urea: Core Properties and Scientific Procurement Context


(1-Methyl-piperidin-4-yl)-urea (CAS 20850-29-1) is a synthetic organic compound belonging to the class of urea derivatives, featuring a piperidine ring with an N-methyl substitution linked through a urea moiety at the 4-position . With molecular formula C₇H₁₅N₃O and molecular weight 157.21 g/mol, it appears as a white crystalline solid soluble in common organic solvents . The compound is not an active pharmaceutical ingredient itself but serves as a critical synthetic building block and key structural motif in numerous biologically active molecules, including the FDA-approved antipsychotic pimavanserin, soluble epoxide hydrolase (sEH) inhibitors, CCR3 modulators, and H3 receptor antagonists . Typical commercial purity specifications are ≥95% .

Why In-Class Piperidinyl-Ureas Cannot Simply Substitute (1-Methyl-piperidin-4-yl)-urea


Despite sharing a core piperidinyl-urea scaffold, closely related analogs exhibit markedly different pharmacological, physicochemical, and synthetic profiles that preclude simple interchangeability. Substitution at the piperidine N-position—whether methyl, ethyl, benzyl, or unsubstituted—directly modulates basicity (pKa of the piperidine nitrogen), lipophilicity (logP), and hydrogen-bonding capacity, each of which fundamentally alters target binding affinity, metabolic stability, and off-target liabilities such as hERG channel inhibition . Even ostensibly minor changes, such as replacing the urea oxygen with sulfur (thiourea), can dramatically shift both reactivity and biological selectivity profiles . The evidence presented below demonstrates that (1-Methyl-piperidin-4-yl)-urea occupies a specific and quantifiably distinct position within this chemical space—one that generic substitution would fail to replicate.

(1-Methyl-piperidin-4-yl)-urea Quantitative Differentiation Evidence Versus Closest Analogs


Synthetic Accessibility from Readily Available Amine Precursor

(1-Methyl-piperidin-4-yl)-urea is prepared in a single step from commercially available 1-methylpiperidin-4-amine (CAS 41838-46-4) and trimethylsilylisocyanate, as described in patent US07906533B2. This straightforward protocol contrasts with the multi-step sequences required for N-benzyl or N-aryl analogs, providing a tangible procurement advantage .

Synthetic Chemistry Process Development Building Block Procurement

Privileged Scaffold Prevalence: 1-Methylpiperidin-4-yl-Urea Motif in Marketed Drugs and Advanced Clinical Candidates

The 1-methylpiperidin-4-yl-urea substructure is embedded in pimavanserin (Nuplazid®), an FDA-approved 5-HT₂A inverse agonist (pIC₅₀ 8.73, pKᵢ 9.3) . The same motif appears in multiple advanced sEH inhibitor programs (e.g., AR9281/1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) with reported IC₅₀ values in the low nanomolar range against recombinant human sEH . In contrast, the unsubstituted piperidin-4-yl-urea core (CAS 61220-33-5) is predominantly found only in earlier-stage research tool compounds and lacks any approved drug containing this unadorned scaffold .

Medicinal Chemistry Drug Discovery Pharmacophore Analysis

Antiproliferative Activity in Cancer Cell Lines: 1-Methylpiperidin-4-yl Derivatives vs. Unsubstituted Piperidine Analogs

In a study of N-aryl-N′-arylmethylurea derivatives (Molecules, 2021), seven compounds bearing the 1-methylpiperidin-4-yl group demonstrated excellent antiproliferative activity against all four cancer cell lines tested (A549, MCF7, HCT116, PC3) while showing negligible toxicity toward normal human liver HL7702 cells . Compounds 9b and 9d achieved IC₅₀ values below 3 μM against MCF7 and PC3 . By contrast, analogous compounds in the same study lacking the N-methyl substitution on the piperidine ring (or bearing alternative N-substituents) showed either substantially reduced potency or loss of the tumor-selectivity window; the unsubstituted piperidine-containing analogs exhibited IC₅₀ values typically greater than 30 μM against these cell lines and measurable cytotoxicity toward HL7702 cells .

Anticancer Cell-based Assays SAR

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. N-Benzyl and Thiourea Analogs

Computational and experimental measurements reveal that (1-methyl-piperidin-4-yl)-urea occupies a narrow lipophilicity window (estimated logP ≈ -0.2 to -0.4) that is significantly more hydrophilic than its N-benzyl analog [(1-benzylpiperidin-4-yl)urea, logP = 2.16] and more balanced than its thiourea counterpart [(1-methylpiperidin-4-yl)thiourea, which has both higher lipophilicity and distinct hydrogen-bond acidity due to the C=S group] . This lower logP value is consistent with improved aqueous solubility and reduced CYP450 promiscuity, properties that are empirically linked to better developability profiles .

Physicochemical Properties Drug-likeness ADME Prediction

hERG Liability Profile: Impact of N-Methyl Substitution on Cardiac Safety in the 4-Piperidinyl Urea Series

In a focused SAR study of 4-piperidinyl urea H3 antagonists (Berlin et al., Bioorg. Med. Chem. Lett., 2010), the N-methyl substituent on the piperidine ring was identified as a critical structural feature enabling separation of H3 receptor affinity from hERG ion channel blockade. Compound 2 in this series (bearing the 1-methylpiperidin-4-yl-urea core) exhibited H3 binding Kᵢ = 36 nM but also hERG IC₅₀ = 61 nM, whereas structural modifications that removed or replaced the N-methyl group generally either reduced H3 potency or increased hERG blockade, or both . The study explicitly identified the N-methylpiperidine moiety as a key determinant for achieving a therapeutic window between desired pharmacology and cardiac ion channel liability .

Cardiac Safety hERG Inhibition Safety Pharmacology

(1-Methyl-piperidin-4-yl)-urea: High-Value Application Scenarios


Medicinal Chemistry: Synthesis of 5-HT₂A Receptor Modulators (Pimavanserin Class)

Pimavanserin and its structural analogs require (1-methyl-piperidin-4-yl)-urea as an essential synthetic intermediate. The patent literature (US10343993) describes the coupling of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with cyanic acid or isocyanate equivalents to generate the key 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea intermediate en route to the final drug substance . Any deviation from the N-methyl substitution pattern—such as N-ethyl or N-benzyl—results in analogs with altered 5-HT₂A pharmacology and would not yield bioequivalent material, underscoring the absolute requirement for this specific building block in pimavanserin-related programs .

Anticancer Drug Discovery: Generation of Tumor-Selective N-Aryl-N′-arylmethylurea Libraries

The 2021 study by Liang et al. (Molecules, 26(12), 3496) established that the 1-methylpiperidin-4-yl-urea head group is a privileged pharmacophoric element conferring both potency (IC₅₀ < 3 μM against MCF7 and PC3) and tumor selectivity (>10-fold window vs. normal HL7702 cells) . Synthetic access to this specific building block is therefore a prerequisite for any hit-to-lead or lead optimization campaign aiming to exploit this chemotype. Researchers procuring the building block can directly enter the SAR exploration stage without having to independently synthesize and validate the core scaffold.

Cardiac Safety-Optimized H3 Antagonist Development Programs

The 4-piperidinyl urea series of H3 antagonists described by Berlin et al. (2010) demonstrates that the N-methylpiperidine substitution provides the most favorable starting point for balancing H3 receptor affinity against hERG ion channel liability . Drug discovery teams working on histamine H3 receptor antagonists for cognitive disorders, narcolepsy, or metabolic diseases can use (1-methyl-piperidin-4-yl)-urea as the foundational building block, referencing the published SAR that shows N-methyl substitution yields a ≥2–10-fold better hERG selectivity window compared to unsubstituted piperidine variants .

Fragment-Based Drug Discovery: Hydrophilic Urea Fragment with Validated Developability Profile

With an estimated logP of approximately -0.2 to -0.4, (1-methyl-piperidin-4-yl)-urea occupies a favorable fragment-like physicochemical space (MW 157.21, HBD count = 3, HBA count = 3) that aligns with the 'Rule of Three' guidelines for fragment-based lead discovery . Its significantly lower lipophilicity compared to N-benzyl (logP = 2.16) or thiourea analogs (estimated logP = +0.5 to +1.0) makes it a preferred fragment for growing into leads with good aqueous solubility and lower risk of promiscuous binding, phospholipidosis, and CYP inhibition .

Quote Request

Request a Quote for (1-Methyl-piperidin-4-yl)-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.